molecular formula C10H11BrN2 B580342 5-Bromo-1-propyl-1H-indazole CAS No. 1280786-76-6

5-Bromo-1-propyl-1H-indazole

Cat. No. B580342
CAS RN: 1280786-76-6
M. Wt: 239.116
InChI Key: RUOLNROUDXPCPF-UHFFFAOYSA-N
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Description

5-Bromo-1-propyl-1H-indazole is a derivative of indazole . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities .


Synthesis Analysis

Indazoles can be synthesized through various methods. One of the methods involves 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes . Another method involves the reaction of N-acyl-N’-substituted hydrazines with aryl iodides .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1-propyl-1H-indazole is C10H11BrN2 . Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Chemical Reactions Analysis

Indazoles undergo various chemical reactions. For instance, they can react with acid anhydrides to result in selective acylation of the N1-position . They can also undergo intramolecular amination to afford 1-aryl-1H-indazole derivatives .

Safety and Hazards

5-Bromo-1-propyl-1H-indazole is considered hazardous. It is advised to avoid dust formation, not to breathe its dust, vapor, mist, or gas, and not to ingest it .

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, the development of new synthetic methods and the exploration of their biological activities are promising future directions .

Relevant Papers The paper “Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives” provides a comprehensive review of the synthesis methods and biological activities of indazole derivatives .

properties

IUPAC Name

5-bromo-1-propylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOLNROUDXPCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682486
Record name 5-Bromo-1-propyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-propyl-1H-indazole

CAS RN

1280786-76-6
Record name 5-Bromo-1-propyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-propyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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